1-(2-Methylpiperidin-1-yl)propan-2-one

Description

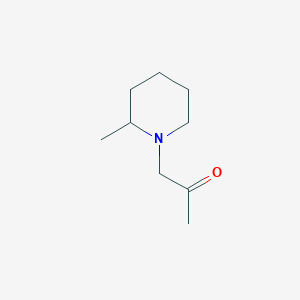

1-(2-Methylpiperidin-1-yl)propan-2-one is a ketone derivative featuring a 2-methylpiperidine moiety attached to the carbonyl carbon of propan-2-one (acetone). Its molecular structure (C9H17NO) includes a six-membered piperidine ring with a methyl group at the 2-position, contributing to steric and electronic modifications compared to unsubstituted piperidine derivatives . The InChIKey (KHGRSURBPFQREH-UHFFFAOYSA-N) confirms its unique stereoelectronic profile, which may influence solubility, reactivity, and biological interactions.

Properties

IUPAC Name |

1-(2-methylpiperidin-1-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-8-5-3-4-6-10(8)7-9(2)11/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZDMAGYOIZJFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393579 | |

| Record name | 1-(2-methylpiperidin-1-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24633-45-2 | |

| Record name | 1-(2-methylpiperidin-1-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylpiperidin-1-yl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-methylpiperidine with acetone under acidic conditions. The reaction typically proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents may be employed to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpiperidin-1-yl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like halides, cyanides, and amines can be employed under appropriate conditions.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antifungal Activity

Research indicates that compounds related to 1-(2-Methylpiperidin-1-yl)propan-2-one exhibit significant antifungal properties. Studies have shown that derivatives can effectively inhibit the growth of various fungal strains, including Aspergillus and Candida species.

Case Study: Antifungal Efficacy Against Aspergillus flavus

A laboratory study assessed the antifungal efficacy of several piperidine derivatives, including this compound. The results demonstrated a minimum inhibitory concentration (MIC) as low as 1 µg/mL against Aspergillus flavus, indicating potent antifungal activity.

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 1-(2-Methylpiperidin-1-yl)-3-phenylprop-2-en-1-one | Aspergillus flavus | 1 |

| MI-11 | Fusarium verticillioides | 7.8 |

| MI-16 | Fusarium verticillioides | 7.8 |

Anticancer Potential

The anticancer potential of piperidine derivatives has been the focus of numerous studies. Specifically, modifications in the structure of these compounds can enhance their cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assessment on Cancer Cell Lines

In a study targeting HeLa and MCF-7 cell lines, certain piperidine derivatives exhibited selective cytotoxicity with IC50 values ranging from 20 to 24 µg/mL. This suggests that structural modifications can significantly influence anticancer activity.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | HeLa | 20 |

| Compound B | MCF-7 | 24 |

Mechanism of Action

The mechanism of action of 1-(2-Methylpiperidin-1-yl)propan-2-one involves its interaction with various molecular targets. The nitrogen atom in the piperidine ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also act as a precursor to other bioactive molecules, which exert their effects through specific pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their modifications, and inferred properties based on evidence:

Key Comparisons:

In contrast, hydroxyethyl or piperazinyl substituents (e.g., in ) increase polarity, favoring aqueous solubility.

Biological Activity: Thiosemicarbazone derivatives (e.g., ) exhibit antioxidant and metal-chelating properties, unlike the target compound, which lacks such functional groups. EMCDDA-monitored compounds (e.g., ) with aryl and amino substituents demonstrate psychoactive effects, suggesting that structural variations in the piperidine/acetone scaffold can significantly alter CNS interactions.

Synthetic and Coordination Chemistry :

- The phenylhydrazine derivative highlights the versatility of propan-2-one derivatives in forming stable crystalline complexes, whereas the target compound’s synthetic utility remains less explored in the evidence.

Biological Activity

1-(2-Methylpiperidin-1-yl)propan-2-one, also known as MPPP , is a synthetic compound that has garnered interest in pharmacological and biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with MPPP, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C11H17N

- Molecular Weight : 179.26 g/mol

- CAS Number : 876710-79-1

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. The compound acts as a dopamine reuptake inhibitor , which enhances dopaminergic signaling in the brain. This mechanism is similar to that of other psychoactive substances, leading to potential applications in treating conditions such as depression and anxiety.

Key Mechanisms:

- Dopamine Reuptake Inhibition : Increases dopamine levels in synaptic clefts, enhancing mood and cognitive function.

- Interaction with Opioid Receptors : Preliminary studies suggest potential agonistic effects on opioid receptors, which may contribute to analgesic properties.

Biological Activity and Pharmacological Effects

This compound has been studied for various biological activities:

- Antifungal Activity : Research indicates that MPPP exhibits potent antifungal effects against Aspergillus flavus, a common fungal pathogen. The compound demonstrated significant inhibition of fungal growth, suggesting its potential as an antifungal agent .

- Analgesic Properties : Due to its interaction with the opioid system, MPPP has been explored for its analgesic effects in animal models. Studies have shown that it can reduce pain responses effectively .

- Neuroprotective Effects : Some studies suggest that MPPP may have neuroprotective properties, potentially beneficial in neurodegenerative diseases by modulating oxidative stress pathways .

Case Study 1: Antifungal Efficacy

A study conducted on the antifungal properties of MPPP revealed that it inhibited the growth of A. flavus at concentrations as low as 10 μg/mL. The compound's mechanism involved disrupting fungal cell wall synthesis, leading to cell lysis.

Case Study 2: Analgesic Activity

In a controlled experiment on mice, MPPP was administered at varying doses (5 mg/kg to 20 mg/kg). Results indicated a dose-dependent reduction in pain response measured by the hot plate test, with optimal efficacy observed at 10 mg/kg.

Data Table: Biological Activities of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.